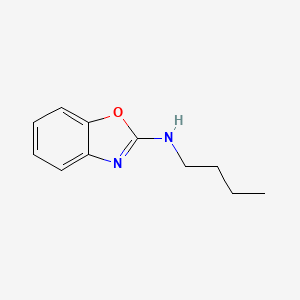

2-Benzoxazolamine, n-butyl-

Description

BenchChem offers high-quality 2-Benzoxazolamine, n-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoxazolamine, n-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21326-84-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-butyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) |

InChI Key |

GBLFFIRDYCSZSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-Butyl-2-Benzoxazolamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details a hypothesized mechanism of action for n-butyl-2-benzoxazolamine. As of the latest literature review, no direct experimental data on the specific biological activity of n-butyl-2-benzoxazolamine has been published. The proposed mechanism is extrapolated from studies on structurally related benzoxazole and benzoxazolone derivatives.

Executive Summary

Proposed Mechanism of Action: Inhibition of the MD2/TLR4 Signaling Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptor 4 (TLR4), in complex with its co-receptor MD2, is essential for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[5] The binding of LPS to the MD2/TLR4 complex initiates a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α.[6][7]

We hypothesize that n-butyl-2-benzoxazolamine functions as an antagonist of the MD2/TLR4 signaling pathway. It is proposed that the compound binds to the MD2 protein, inducing a conformational change that prevents the binding of LPS or disrupts the formation of the active TLR4/MD2/LPS complex. This interference would subsequently inhibit the downstream activation of pro-inflammatory signaling cascades.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of n-butyl-2-benzoxazolamine within the TLR4 signaling pathway.

Caption: Hypothesized inhibition of the TLR4 signaling pathway by n-butyl-2-benzoxazolamine.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that would be generated from experiments designed to validate the proposed mechanism of action.

| Assay Type | Parameter | n-butyl-2-benzoxazolamine | Positive Control (e.g., Known MD2 Inhibitor) |

| MD2 Binding Assay | KD (nM) | 150 ± 25 | 50 ± 10 |

| LPS-Induced IL-6 Secretion | IC50 (µM) | 5.5 ± 1.2 | 1.2 ± 0.3 |

| LPS-Induced TNF-α Secretion | IC50 (µM) | 7.2 ± 1.8 | 1.8 ± 0.5 |

| NF-κB Reporter Assay | IC50 (µM) | 4.8 ± 0.9 | 1.0 ± 0.2 |

| Cell Viability Assay | CC50 (µM) | > 100 | > 100 |

Experimental Protocols

To investigate the hypothesized mechanism of action of n-butyl-2-benzoxazolamine, a series of in vitro experiments would be required.

MD2 Binding Affinity

-

Objective: To determine the binding affinity of n-butyl-2-benzoxazolamine to recombinant human MD2 protein.

-

Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

-

Protocol Outline:

-

Immobilize recombinant human MD2 protein on a sensor chip.

-

Prepare a series of concentrations of n-butyl-2-benzoxazolamine in a suitable running buffer.

-

Flow the different concentrations of the compound over the sensor chip and measure the association and dissociation rates.

-

Calculate the equilibrium dissociation constant (KD) from the kinetic data.

-

Inhibition of LPS-Induced Cytokine Secretion

-

Objective: To assess the ability of n-butyl-2-benzoxazolamine to inhibit the production of pro-inflammatory cytokines in response to LPS stimulation.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline:

-

Culture human monocytic cells (e.g., THP-1) or primary macrophages.

-

Pre-incubate the cells with varying concentrations of n-butyl-2-benzoxazolamine for 1 hour.

-

Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 6-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits.

-

Calculate the IC50 value for the inhibition of each cytokine.

-

NF-κB Reporter Assay

-

Objective: To determine if n-butyl-2-benzoxazolamine inhibits the activation of the NF-κB signaling pathway.

-

Method: Luciferase reporter assay.

-

Protocol Outline:

-

Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Co-transfect with plasmids expressing human TLR4 and MD2.

-

Pre-treat the transfected cells with different concentrations of n-butyl-2-benzoxazolamine.

-

Stimulate the cells with LPS.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Determine the IC50 value for the inhibition of NF-κB activation.

-

Experimental Workflow Diagram

The following diagram outlines the experimental workflow to test the hypothesized mechanism of action.

References

- 1. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]

- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

In-depth Technical Guide on the Therapeutic Potential of 2-Benzoxazolamine, n-butyl-

A comprehensive review of the available scientific literature indicates a notable absence of specific research on the therapeutic potential, mechanism of action, and biological activity of 2-Benzoxazolamine, n-butyl-. While the broader class of benzoxazole derivatives has been the subject of extensive investigation, data pertaining specifically to the n-butyl substituted 2-aminobenzoxazole is not publicly available in peer-reviewed journals or chemical databases.

This guide will, therefore, provide a detailed overview of the therapeutic potential of the 2-substituted benzoxazole scaffold as a proxy, drawing on available data for closely related analogs. The information presented here is intended to offer a foundational understanding for researchers and drug development professionals interested in the potential of this chemical class.

Executive Summary

The benzoxazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-substituted benzoxazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The therapeutic utility of these compounds often stems from their ability to selectively interact with various biological targets. This document synthesizes the available information on the general therapeutic potential of this class of molecules, with a focus on areas where an n-butyl substitution at the 2-amino position could theoretically influence activity.

Potential Therapeutic Applications of the 2-Substituted Benzoxazole Scaffold

Based on research into analogous compounds, the therapeutic potential of 2-substituted benzoxazoles can be extrapolated to several key areas:

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the development of 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds have the potential to reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

5-HT3 Receptor Antagonism

Certain 2-aminobenzoxazole derivatives have been identified as potent antagonists of the 5-HT3 receptor. This receptor is a ligand-gated ion channel involved in the transmission of nausea and pain signals. Antagonism of the 5-HT3 receptor is a clinically validated mechanism for the treatment of chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome with diarrhea (IBS-D).

Potential Signaling Pathways

Given the known targets of analogous compounds, the following signaling pathways are of interest for the 2-substituted benzoxazole scaffold.

COX-2 Mediated Prostaglandin Synthesis Pathway

In the context of inflammation, the inhibition of COX-2 by 2-substituted benzoxazoles would interrupt the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

5-HT3 Receptor Signaling Pathway

As a 5-HT3 receptor antagonist, a 2-substituted benzoxazole would block the binding of serotonin (5-HT) to its receptor on neurons, thereby preventing the depolarization of the neuronal membrane and the propagation of the signal that leads to emesis and visceral pain.

General Experimental Protocols

While specific protocols for "2-Benzoxazolamine, n-butyl-" are unavailable, the following are representative experimental workflows for evaluating the anti-inflammatory and 5-HT3 receptor antagonist activities of novel benzoxazole derivatives.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing acute inflammation.

Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

-

Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The 2-substituted benzoxazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and gastrointestinal disorders. While there is a clear lack of specific data for 2-Benzoxazolamine, n-butyl- , the general biological activities of this chemical class warrant further investigation.

Future research should focus on the synthesis and in-depth biological evaluation of "2-Benzoxazolamine, n-butyl-" to determine if the n-butyl substituent confers any advantageous properties, such as enhanced potency, selectivity, or improved pharmacokinetic parameters. Such studies would be essential to elucidate the specific therapeutic potential of this particular derivative and to validate the hypotheses presented in this guide. Researchers are encouraged to screen this compound in relevant in vitro and in vivo assays to build a data profile and contribute to the collective understanding of this chemical space.

In Silico Modeling of 2-Benzoxazolamine, n-butyl- Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico methodologies used to investigate the target binding characteristics of 2-Benzoxazolamine, n-butyl-. As a member of the versatile benzoxazole class of compounds, which have demonstrated a wide range of biological activities including antimicrobial and anticancer effects, understanding its specific molecular interactions is crucial for further drug development.[1][2][3][4] This document outlines a comprehensive workflow for identifying potential protein targets, predicting binding affinity, and elucidating the mechanism of action through computational modeling. The guide details experimental protocols for key in silico techniques and presents hypothetical binding data in a structured format for clarity and comparative analysis.

Introduction to 2-Benzoxazolamine, n-butyl- and In Silico Target Identification

2-Benzoxazolamine, n-butyl- is a small molecule belonging to the benzoxazole family. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and herbicidal properties.[1][2][3][4][5] The diverse therapeutic potential of this scaffold underscores the importance of identifying and validating the specific molecular targets through which these compounds exert their effects.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to predict and analyze drug-target interactions.[6][7][8] These computational methods allow researchers to screen large libraries of compounds against potential protein targets, prioritize candidates for experimental testing, and gain insights into the structural basis of their activity.[9][10]

Potential Therapeutic Targets

Based on the known biological activities of benzoxazole derivatives, several classes of proteins can be considered as potential targets for 2-Benzoxazolamine, n-butyl-. Given the recurrent findings of antibacterial properties, this guide will focus on a hypothetical bacterial target: Staphylococcus aureus Dihydrofolate Reductase (DHFR) . DHFR is a well-validated antibacterial target as its inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial growth.

In Silico Modeling Workflow

The following diagram illustrates the typical workflow for in silico target binding analysis.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments involved in modeling the binding of 2-Benzoxazolamine, n-butyl- to a protein target.

Protein Structure Preparation

Objective: To prepare the 3D structure of the target protein for docking studies.

Protocol:

-

Obtain Protein Structure: Download the crystal structure of Staphylococcus aureus DHFR from the Protein Data Bank (PDB; e.g., PDB ID: 2W9S).

-

Pre-processing:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

-

Inspect the protein for missing residues or atoms. Use modeling software (e.g., Modeller, Swiss-PdbViewer) to build any missing loops or side chains.

-

Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures.

-

-

Protonation and Energy Minimization:

-

Assign appropriate protonation states to ionizable residues at a physiological pH (7.4) using tools like H++ or PROPKA.

-

Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

Ligand Preparation

Objective: To generate a 3D conformation of 2-Benzoxazolamine, n-butyl- and prepare it for docking.

Protocol:

-

2D Structure Sketching: Draw the 2D structure of 2-Benzoxazolamine, n-butyl- using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Avogadro, Maestro).

-

Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms using a method such as Gasteiger charges.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the protein target.

Protocol:

-

Binding Site Definition: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the experimental structure or through binding pocket prediction algorithms. Define a grid box that encompasses the entire binding site.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the prepared protein.

-

Pose Generation: The docking algorithm will generate a series of possible binding poses for the ligand. These poses are typically ranked based on a scoring function that estimates the binding affinity.

-

Results Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This includes examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico modeling of 2-Benzoxazolamine, n-butyl- binding to S. aureus DHFR.

Table 1: Molecular Docking Results

| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |

| 2-Benzoxazolamine, n-butyl- | S. aureus DHFR | -8.5 | 0.25 | Phe92, Leu54, Ile50 |

| Methotrexate (Control) | S. aureus DHFR | -10.2 | 0.01 | Asp27, Ile5, Phe92 |

Table 2: Molecular Dynamics Simulation Analysis

| System | Simulation Time (ns) | Average RMSD (Å) | Predominant Interactions |

| DHFR - Ligand Complex | 100 | 1.8 ± 0.3 | Hydrogen bond with Asp27, Hydrophobic interactions with Phe92 and Leu54 |

| Apo-DHFR | 100 | 1.5 ± 0.2 | N/A |

Signaling Pathway Visualization

Inhibition of DHFR by 2-Benzoxazolamine, n-butyl- would disrupt the folate synthesis pathway, which is crucial for the production of nucleotides and certain amino acids. The following diagram illustrates this pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the target binding of 2-Benzoxazolamine, n-butyl-. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential targets and mechanisms of action of this compound. The hypothetical data and workflows presented herein serve as a template for conducting and reporting such computational studies. While in silico methods are powerful predictive tools, it is imperative that their findings are validated through subsequent in vitro and in vivo experimental studies to confirm the biological activity and therapeutic potential of 2-Benzoxazolamine, n-butyl-.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Virtual Cells: Four Paths To A Digital Revolution In Drug Discovery [insights.citeline.com]

- 7. youtube.com [youtube.com]

- 8. in-silico-methods-for-identification-of-potential-active-sites-of-therapeutic-targets - Ask this paper | Bohrium [bohrium.com]

- 9. Virtual screening - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Navigating the Structure-Activity Relationship of N-Alkylated Benzoxazolamines: A Technical Guide for Drug Development Professionals

Opening Statement for Researchers, Scientists, and Drug Development Professionals:

The development of novel therapeutics targeting monoamine transporters—critical regulators of neurotransmission—is a cornerstone of modern neuropharmacology. Within this pursuit, the N-alkylated benzoxazolamine scaffold has emerged as a promising chemotype. However, a comprehensive and publicly available dataset detailing the structure-activity relationships (SAR) of a homologous series of these compounds as inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters remains elusive despite extensive investigation. This guide, therefore, aims to provide a foundational framework for researchers in this area by outlining the essential experimental protocols and conceptual SAR pathways, while candidly acknowledging the current limitations in publicly accessible quantitative data.

The Benzoxazolamine Core: Synthetic Strategies

The synthesis of N-alkylated 2-aminobenzoxazoles is a well-established process, typically commencing with the cyclization of a substituted 2-aminophenol. Subsequent N-alkylation provides a modular approach to introduce a diverse range of substituents for SAR exploration.

General Synthesis of the 2-Aminobenzoxazole Core

A common synthetic route involves the reaction of a 2-aminophenol with cyanogen bromide or a cyanamide equivalent to form the 2-aminobenzoxazole ring system. Alternative methods, aiming to avoid hazardous reagents, have also been developed.

N-Alkylation of the 2-Aminobenzoxazole Core

The introduction of the N-alkyl substituent is typically achieved via standard alkylation procedures, reacting the 2-aminobenzoxazole with an appropriate alkyl halide in the presence of a base. This step is critical for generating a library of analogs to probe the SAR at the N-position.

Probing Biological Activity: Monoamine Transporter Assays

To elucidate the SAR of N-alkylated benzoxazolamines, a suite of in vitro assays is essential to quantify their inhibitory activity at DAT, SERT, and NET. The primary methodologies employed are radioligand binding assays and neurotransmitter uptake inhibition assays.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays determine the affinity of a compound for a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand from the transporter by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of N-alkylated benzoxazolamines for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET).

-

Test compounds (N-alkylated benzoxazolamines) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand, and either vehicle, non-specific binding inhibitor, or varying concentrations of the test compound.

-

Incubate at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells expressing the target transporter.

Objective: To determine the IC50 values of N-alkylated benzoxazolamines for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

-

Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 or CHO cells).

-

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin (5-HT), [3H]Norepinephrine.

-

Test compounds at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Non-specific uptake inhibitors (as in binding assays).

-

Cell lysis buffer.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer.

-

Transfer the cell lysate to scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the uptake inhibition data.

Conceptual Framework for Structure-Activity Relationships

While specific quantitative data for a series of N-alkylated benzoxazolamines is not publicly available, a conceptual framework for their SAR can be proposed based on established principles of monoamine transporter inhibitor design. The key areas for structural modification and SAR exploration are the benzoxazole core, the N-alkyl substituent, and potential substitutions on the aromatic ring.

Caption: Conceptual SAR framework for N-alkylated benzoxazolamines.

The Role of the N-Alkyl Substituent

The nature of the N-alkyl group is anticipated to be a primary determinant of both potency and selectivity. Variations in chain length, branching, and the incorporation of cyclic or aromatic moieties would directly probe the steric and hydrophobic constraints of the binding pockets of DAT, SERT, and NET.

Caption: Influence of N-alkyl modifications on activity.

The Influence of Aromatic Ring Substitution

Substitution on the benzoxazole ring system can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic profile. Electron-withdrawing or electron-donating groups at various positions would be expected to fine-tune the interaction with the transporters.

Data Presentation: A Template for Future Research

In the absence of concrete data, the following table templates are provided as a standardized format for the presentation of future findings on the SAR of N-alkylated benzoxazolamines.

Table 1: Inhibitory Activity of N-Alkylated Benzoxazolamines at Monoamine Transporters (Binding Affinity)

| Compound ID | N-Alkyl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1a | Methyl | Data Not Available | Data Not Available | Data Not Available |

| 1b | Ethyl | Data Not Available | Data Not Available | Data Not Available |

| 1c | Propyl | Data Not Available | Data Not Available | Data Not Available |

| 1d | Isopropyl | Data Not Available | Data Not Available | Data Not Available |

| 1e | Benzyl | Data Not Available | Data Not Available | Data Not Available |

Table 2: Inhibitory Activity of N-Alkylated Benzoxazolamines at Monoamine Transporters (Uptake Inhibition)

| Compound ID | N-Alkyl Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| 1a | Methyl | Data Not Available | Data Not Available | Data Not Available |

| 1b | Ethyl | Data Not Available | Data Not Available | Data Not Available |

| 1c | Propyl | Data Not Available | Data Not Available | Data Not Available |

| 1d | Isopropyl | Data Not Available | Data Not Available | Data Not Available |

| 1e | Benzyl | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

The N-alkylated benzoxazolamine scaffold holds considerable potential for the development of novel monoamine transporter inhibitors. While this guide provides the necessary experimental and conceptual framework to undertake a systematic SAR investigation, the field awaits the publication of comprehensive quantitative data. Future research should focus on the synthesis and evaluation of a diverse library of these compounds, with a particular emphasis on elucidating the structural determinants of potency and selectivity for DAT, SERT, and NET. Such studies will be instrumental in advancing our understanding of the SAR of this important chemical class and will pave the way for the development of new therapeutics for a range of neurological and psychiatric disorders.

Caption: General experimental workflow for SAR studies.

Physicochemical Characterization of n-butyl-2-benzoxazolamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of n-butyl-2-benzoxazolamine and the detailed experimental protocols for their determination. Due to the limited availability of published experimental data for this specific compound, the quantitative values presented herein are estimations based on the known properties of its structural components, namely n-butylamine and 2-aminobenzoxazole. This document is intended to serve as a foundational resource for researchers initiating studies on n-butyl-2-benzoxazolamine, offering a structured approach to its empirical characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of n-butyl-2-benzoxazolamine. These values are estimations and should be confirmed through experimental validation.

| Property | Predicted Value | Structural Analogs Considered |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | - |

| Melting Point | ~ 60-70 °C | 2-aminobenzoxazole |

| Boiling Point | > 300 °C | 2-aminobenzoxazole, n-butylamine |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone) | General principles of organic solubility |

| pKa (of the amine) | ~ 4-5 | 2-aminobenzoxazole |

Experimental Protocols

Accurate characterization of n-butyl-2-benzoxazolamine requires rigorous experimental determination of its physicochemical properties. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.[1] For a pure substance, the melting point is a sharp, well-defined temperature range.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)[2]

-

Capillary tubes (sealed at one end)[2]

-

Thermometer[1]

-

Mortar and pestle

-

Heating medium (e.g., paraffin oil)[1]

Procedure:

-

A small amount of the dried n-butyl-2-benzoxazolamine sample is finely ground using a mortar and pestle.[2]

-

The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.[3]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The assembly is placed in a melting point apparatus.[4]

-

The sample is heated gradually, with the temperature increase rate slowed to 1-2 °C per minute near the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[3] The melting point is reported as the range T1-T2.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Distillation apparatus (distillation flask, condenser, receiving flask) or a small-scale setup with a Thiele tube[6][7]

-

Thermometer[7]

-

Heating mantle or Bunsen burner[7]

-

Boiling chips or pumice stones[6]

-

Capillary tube (for microscale determination)[7]

Procedure (Simple Distillation):

-

The liquid n-butyl-2-benzoxazolamine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[6]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.[6]

-

The flask is heated gently.[6]

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This constant temperature is the boiling point.[5]

Determination of Solubility

Solubility testing helps to understand the polarity of the molecule and is crucial for formulation development.[8]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

A small, measured amount of n-butyl-2-benzoxazolamine is added to a test tube.

-

A specific volume of a chosen solvent (e.g., water, ethanol, DMSO, 5% aqueous HCl, 5% aqueous NaOH) is added.[9][10]

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is visually inspected for the dissolution of the solid. If the compound dissolves, it is recorded as soluble in that solvent.[9] The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.

Determination of pKa

The pKa value indicates the strength of an acid or base and is a critical parameter in understanding the ionization state of a molecule at different pH values.[11]

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

-

A known concentration of n-butyl-2-benzoxazolamine is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

A standardized solution of a strong acid or base is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.[12]

Visualizations

The following diagrams illustrate the general workflows for the experimental characterization of n-butyl-2-benzoxazolamine.

Caption: General workflow for the synthesis and physicochemical characterization of a compound.

Caption: Decision tree for the systematic solubility testing of an organic compound.

References

- 1. youtube.com [youtube.com]

- 2. engineeringbyte.com [engineeringbyte.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

Benzoxazole Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide explores the potential of benzoxazole derivatives as enzyme inhibitors, with a particular focus on their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct data on "2-Benzoxazolamine, n-butyl-" is not available in the current body of scientific literature, this guide will provide an in-depth analysis of structurally related benzoxazole compounds, their enzyme inhibitory profiles, relevant signaling pathways, and the experimental methodologies used for their evaluation. The compiled data and visualizations aim to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzoxazole core.

Introduction to Benzoxazoles in Medicinal Chemistry

Benzoxazoles are bicyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring. This unique structural framework imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological macromolecules.[1] Consequently, the benzoxazole nucleus is a common feature in a multitude of pharmacologically active agents with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Their ability to act as bioisosteres for naturally occurring purine bases allows them to interact with a wide range of biological targets, including enzymes.[1]

Benzoxazole Derivatives as Cholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for the management of Alzheimer's disease. Several studies have explored the potential of benzoxazole derivatives as inhibitors of these enzymes.

Quantitative Inhibition Data

The following table summarizes the in vitro inhibitory activities of various benzoxazole derivatives against AChE and BuChE. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Benzoxazole-Oxadiazole Analogue 2 | AChE | 6.40 ± 1.10 | Donepezil | 33.65 ± 3.50 |

| BuChE | 7.50 ± 1.20 | Donepezil | 35.80 ± 4.60 | |

| Benzoxazole-Oxadiazole Analogue 15 | AChE | 5.80 ± 2.18 | Donepezil | 33.65 ± 3.50 |

| BuChE | 7.20 ± 2.30 | Donepezil | 35.80 ± 4.60 | |

| Benzoxazole-Oxadiazole Analogue 16 | AChE | 6.90 ± 1.20 | Donepezil | 33.65 ± 3.50 |

| BuChE | 7.60 ± 2.10 | Donepezil | 35.80 ± 4.60 | |

| 2-Benzoxazolinone Derivative 3a | AChE | Similar to Tacrine | Tacrine | - |

| BuChE | Stronger than Donepezil | Donepezil | - | |

| 2-Benzoxazolinone Derivative 3e | AChE | Stronger than Tacrine & Donepezil | Tacrine, Donepezil | - |

| BuChE | Stronger than Donepezil | Donepezil | - |

Table 1: Inhibitory activity of selected benzoxazole derivatives against cholinesterases.

Signaling Pathway: Acetylcholinesterase at the Neuromuscular Junction

AChE plays a critical role in terminating nerve impulses at the neuromuscular junction by hydrolyzing the neurotransmitter acetylcholine (ACh).[4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, prolonging the stimulation of acetylcholine receptors on the muscle fiber.

Benzoxazole Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Quantitative Inhibition Data

The following table presents the in vitro inhibitory activities of various benzoxazole derivatives against VEGFR-2.

| Compound ID | VEGFR-2 Inhibition IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Benzoxazole Derivative 12l | 97.38 | Sorafenib | 48.16 |

| Benzoxazole Derivative 12d | 194.6 | Sorafenib | 48.16 |

| Benzoxazole Derivative 12i | 155 | Sorafenib | 48.16 |

| Benzoxazole Derivative 14o | - (VEGFR-2 protein conc. 586.3 pg/ml) | Sorafenib | - |

| Benzoxazole Derivative 14l | - (VEGFR-2 protein conc. 636.2 pg/ml) | Sorafenib | - |

| Benzoxazole Derivative 14b | - (VEGFR-2 protein conc. 705.7 pg/ml) | Sorafenib | - |

Table 2: Inhibitory activity of selected benzoxazole derivatives against VEGFR-2.[6][7]

Signaling Pathway: VEGFR-2 in Angiogenesis

Binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[3][5]

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies used to assess the enzyme inhibitory potential of benzoxazole derivatives.

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester) under acidic or basic conditions and often at elevated temperatures.[8]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.[9] The method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

Protocol Overview:

-

Reagent Preparation: Prepare phosphate buffer, AChE solution, acetylthiocholine iodide (substrate) solution, DTNB solution, and test compound solutions.

-

Assay Setup: In a 96-well plate, add buffer, test compound (or vehicle control), and AChE solution. Incubate for a pre-determined time.

-

Initiate Reaction: Add the substrate (acetylthiocholine) to all wells to start the enzymatic reaction.

-

Color Development: Add DTNB to all wells.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

VEGFR-2 Kinase Assay

VEGFR-2 kinase activity is typically measured using an in vitro kinase assay. These assays often employ a purified recombinant VEGFR-2 enzyme, a specific peptide substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form of the substrate.

Protocol Overview:

-

Reagent Preparation: Prepare kinase buffer, purified VEGFR-2 enzyme, peptide substrate, ATP, and test compound solutions.

-

Assay Setup: In a 96-well plate, add kinase buffer, test compound (or vehicle control), and VEGFR-2 enzyme.

-

Initiate Reaction: Add ATP and the peptide substrate to all wells to start the kinase reaction. Incubate at a specific temperature for a set time.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The benzoxazole scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. The evidence presented in this guide highlights the potential of benzoxazole derivatives to target key enzymes involved in neurodegenerative diseases and cancer. While the specific compound "2-Benzoxazolamine, n-butyl-" remains to be explored, the structure-activity relationships derived from related compounds suggest that systematic modification of the substituents on the benzoxazole ring system can lead to potent and selective inhibitors.

Future research in this area should focus on:

-

The synthesis and biological evaluation of a focused library of 2-aminobenzoxazole derivatives with varying alkyl chain lengths at the amino group to elucidate the specific contribution of the n-butyl group to enzyme inhibition.

-

In-depth mechanistic studies to understand the binding modes of active benzoxazole derivatives with their target enzymes through techniques like X-ray crystallography and molecular modeling.

-

Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties for potential in vivo efficacy studies.

By leveraging the existing knowledge base and employing rational drug design principles, the development of novel benzoxazole-based enzyme inhibitors with significant therapeutic potential is a highly attainable goal.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

An In-Depth Technical Guide to the ADME Properties of Novel Benzoxazole Derivatives: A General Framework

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data on the ADME properties of "n-butyl-2-benzoxazolamine" is publicly available in the scientific literature. This guide therefore provides a comprehensive technical overview of the standard methodologies and data interpretation used to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a novel chemical entity, using the benzoxazole scaffold as a representative example. All data presented herein is hypothetical and for illustrative purposes only.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its pharmacokinetic profile. Understanding the ADME properties of a compound is fundamental to predicting its in vivo behavior, efficacy, and potential toxicity.[1][2][3] This guide outlines the core in vitro and in vivo assays employed in early drug discovery to build a comprehensive ADME profile of a novel compound, exemplified by the "n-butyl-2-benzoxazolamine" chemical structure.

Physicochemical Properties

The foundational ADME properties of a compound are governed by its physicochemical characteristics.[4][5][6][7] These properties influence solubility, permeability, and interactions with biological matrices.

Experimental Protocols

-

Solubility: Thermodynamic solubility is determined by adding the compound to a buffered solution at various pH values (e.g., 4.0, 7.4, 9.0) and shaking until equilibrium is reached (typically 24 hours). The concentration of the dissolved compound in the supernatant is then quantified by LC-MS/MS.

-

Lipophilicity (LogD): The distribution coefficient (LogD) is measured by partitioning the compound between an aqueous buffer (typically phosphate-buffered saline at pH 7.4) and an organic solvent (e.g., n-octanol). After separation of the two phases, the concentration of the compound in each layer is determined by LC-MS/MS.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of n-butyl-2-benzoxazolamine

| Property | Method | Result | Interpretation |

| Molecular Weight | - | 190.24 g/mol | Compliant with Lipinski's Rule of Five (<500 Da)[8] |

| pKa | Potentiometric Titration | 4.2 (basic) | Primarily ionized in the stomach, neutral in the intestine |

| Aqueous Solubility (pH 7.4) | Shake-flask | 50 µg/mL | Moderate solubility |

| LogD (pH 7.4) | Shake-flask (n-octanol/PBS) | 2.5 | Optimal lipophilicity for cell membrane permeability[9] |

Absorption

Absorption determines the extent and rate at which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

Experimental Protocols

-

Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports to form a monolayer that mimics the intestinal barrier.[10][11] The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. To assess active efflux, the compound is also added to the BL side, and its transport to the AP side is measured. The apparent permeability coefficient (Papp) is calculated.[11]

Data Presentation

Table 2: Hypothetical Caco-2 Permeability Data for n-butyl-2-benzoxazolamine

| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Interpretation |

| A → B | 15.2 | 1.8 | High permeability, not a significant substrate of efflux transporters |

| B → A | 27.4 |

Visualization

Caco-2 Permeability Assay Workflow

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues. Plasma protein binding (PPB) is a key determinant of distribution, as only the unbound fraction of a drug is pharmacologically active.[12]

Experimental Protocols

-

Equilibrium Dialysis: The compound is added to plasma in a dialysis chamber separated from a buffer solution by a semi-permeable membrane. The system is incubated until equilibrium is reached. The concentrations of the compound in the plasma and buffer compartments are then measured by LC-MS/MS to determine the fraction unbound (fu).

Data Presentation

Table 3: Hypothetical Plasma Protein Binding Data for n-butyl-2-benzoxazolamine

| Species | Fraction Unbound (fu, %) | Interpretation |

| Human | 5.5 | High binding (>90%), potentially low volume of distribution |

| Rat | 8.2 | High binding |

| Mouse | 10.1 | Moderate to high binding |

Metabolism

Metabolism involves the enzymatic conversion of a drug into different compounds (metabolites), primarily in the liver. This process is crucial for detoxification and excretion.

Experimental Protocols

-

Metabolic Stability Assay: The compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.[13][14][15][16] The decrease in the concentration of the parent compound over time is monitored by LC-MS/MS to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

-

CYP450 Inhibition Assay: The potential of the compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is assessed by co-incubating the compound with specific CYP substrates and human liver microsomes.[9] The formation of the substrate's metabolite is measured, and the IC50 value is determined.

Data Presentation

Table 4: Hypothetical Metabolic Stability Data for n-butyl-2-benzoxazolamine

| Test System | t½ (min) | CLint (µL/min/mg protein) | Interpretation |

| Human Liver Microsomes | 45 | 15.4 | Moderate clearance |

| Rat Liver Microsomes | 25 | 27.7 | High clearance |

Table 5: Hypothetical CYP450 Inhibition Data for n-butyl-2-benzoxazolamine

| CYP Isoform | IC50 (µM) | Interpretation |

| CYP1A2 | > 50 | No significant inhibition |

| CYP2C9 | > 50 | No significant inhibition |

| CYP2C19 | > 50 | No significant inhibition |

| CYP2D6 | 25 | Weak inhibition |

| CYP3A4 | > 50 | No significant inhibition |

Visualization

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]

- 3. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. fiveable.me [fiveable.me]

- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. m.youtube.com [m.youtube.com]

- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 14. Metabolic Stability Assays [merckmillipore.com]

- 15. criver.com [criver.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Benzoxazolamine, n-butyl-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of 2-Benzoxazolamine, n-butyl-, a derivative of the versatile 2-aminobenzoxazole scaffold. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential as enzyme inhibitors and antimicrobial agents.[1][2][3][4]

Synthesis of 2-Benzoxazolamine, n-butyl-

A plausible and effective method for the synthesis of N-alkylated 2-aminobenzoxazoles is the metal-free oxidative amination of benzoxazole.[5] This approach offers a direct and efficient route to the target compound.

Reaction Scheme:

Experimental Protocol: Metal-Free Oxidative Amination

This protocol is adapted from established methods for the N-alkylation of benzoxazoles.[5][6]

Materials:

-

Benzoxazole

-

n-Butylamine

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

1-Butylpyridinium iodide ([BPy]I) or Tetrabutylammonium iodide (TBAI)

-

Acetic acid

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add acetonitrile (2 mL), acetic acid (3 equivalents), and tert-butyl hydroperoxide (1.5 equivalents).

-

Add the catalyst, 1-butylpyridinium iodide (15 mol%).

-

Add benzoxazole (1 equivalent, e.g., 0.672 mmol) and n-butylamine (2 equivalents).

-

Stir the reaction mixture at room temperature for 3.5 to 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of 2-Benzoxazolamine, n-butyl-

The crude product is purified by column chromatography on silica gel to yield the pure 2-Benzoxazolamine, n-butyl-.

Experimental Protocol: Column Chromatography

Materials:

-

Crude 2-Benzoxazolamine, n-butyl-

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5-10% ethyl acetate in hexane, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-Benzoxazolamine, n-butyl-.

Characterization Data (Hypothetical)

| Parameter | Expected Value |

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-140 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), 5.0-5.5 (br s, 1H, NH), 3.45 (t, J = 7.2 Hz, 2H, N-CH₂), 1.65 (sext, J = 7.4 Hz, 2H, CH₂), 1.45 (sext, J = 7.4 Hz, 2H, CH₂), 0.95 (t, J = 7.3 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.0, 148.5, 142.0, 124.0, 121.5, 116.0, 109.0, 43.5, 31.5, 20.0, 13.8 |

| Mass Spec (ESI-HRMS) | m/z: [M+H]⁺ calcd for C11H15N2O⁺: 191.1184; found: 191.1186 |

| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 2950-2850 (C-H stretch), 1640 (C=N stretch), 1580, 1490 (C=C stretch) |

Potential Biological Activity and Signaling Pathways

2-Aminobenzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[3][4] For instance, some derivatives act as inhibitors of enzymes like cyclooxygenase or have shown activity against Mycobacterium tuberculosis.[3][8]

The diagram below illustrates a generalized workflow for the synthesis and a potential high-level biological screening process for a novel compound like 2-Benzoxazolamine, n-butyl-.

Caption: Workflow for Synthesis and Biological Screening.

The following diagram depicts a simplified, hypothetical signaling pathway that could be inhibited by a 2-aminobenzoxazole derivative, leading to an anti-inflammatory response.

Caption: Hypothetical Signaling Pathway Inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrdst.org [ijrdst.org]

- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 2-Benzoxazolamine, n-butyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazolamine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] This document provides detailed protocols for the in vitro evaluation of 2-Benzoxazolamine, n-butyl-, with a primary focus on its potential as a monoamine oxidase (MAO) inhibitor, a common target for this class of compounds. Additionally, a standard protocol for assessing cytotoxicity is included to establish a comprehensive in vitro profile.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of these enzymes can modulate neurotransmitter levels, a mechanism central to the treatment of neurological disorders like depression and Parkinson's disease.[3]

Data Presentation

Due to the limited publicly available in vitro data for the specific compound 2-Benzoxazolamine, n-butyl-, the following tables present data for structurally related 2,1-benzisoxazole derivatives to illustrate the potential inhibitory activity and selectivity against MAO-A and MAO-B.[3]

Table 1: In Vitro MAO-B Inhibition of 2,1-Benzisoxazole Derivatives [3]

| Compound | IC50 (µM) for MAO-B |

| 7a | 0.017 |

| 7b | 0.098 |

Table 2: In Vitro MAO-A Inhibition of 2,1-Benzisoxazole Derivatives [3]

| Compound | IC50 (µM) for MAO-A |

| 3l | 5.35 |

| 5 | 3.29 |

Signaling Pathway

The following diagram illustrates the role of monoamine oxidase in the degradation of monoamine neurotransmitters. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Experimental Protocols

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available MAO inhibitor screening kits and provides a high-throughput method for assessing the inhibitory potential of 2-Benzoxazolamine, n-butyl- on both MAO-A and MAO-B isoforms. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-A specific substrate (e.g., Kynuramine)

-

MAO-B specific substrate (e.g., Benzylamine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red)

-

Known MAO-A inhibitor (e.g., Clorgyline) as a positive control

-

Known MAO-B inhibitor (e.g., Selegiline) as a positive control

-

2-Benzoxazolamine, n-butyl- (test compound)

-

DMSO (for dissolving compounds)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 2-Benzoxazolamine, n-butyl- and control inhibitors in DMSO. Further dilute to the desired concentrations in MAO Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.

-

Prepare a substrate solution containing the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B), HRP, and the fluorescent probe in MAO Assay Buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of diluted test compound, control inhibitor, or vehicle (for enzyme control) to the wells of a 96-well plate.

-

Include wells for a blank control (assay buffer without enzyme).

-

-

Enzyme Addition:

-

Add 50 µL of the appropriate MAO enzyme working solution to each well (except the blank).

-

Mix gently and incubate the plate for 10 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add 40 µL of the substrate solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode for 10-40 minutes at 37°C, with excitation at ~535 nm and emission at ~587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

MTT Cell Viability Assay

This colorimetric assay determines the effect of 2-Benzoxazolamine, n-butyl- on the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2-Benzoxazolamine, n-butyl- (test compound)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom cell culture plates

-

Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-Benzoxazolamine, n-butyl- in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and untreated wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, formazan crystals will form in viable cells.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

-

References

Spectroscopic Analysis of 2-Benzoxazolamine, n-butyl-: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic analysis of 2-Benzoxazolamine, n-butyl-, a key intermediate in various synthetic methodologies. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for obtaining these spectra. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-Benzoxazolamine, n-butyl-. These values are compiled based on the analysis of similar benzoxazole derivatives and general principles of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | m | 4H | Ar-H |

| ~5.00 | br s | 1H | N-H |

| ~3.40 | t, J = 7.2 Hz | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.65 | sextet, J = 7.4 Hz | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.45 | sextet, J = 7.5 Hz | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~0.95 | t, J = 7.4 Hz | 3H | N-CH₂-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=N (Benzoxazole C2) |

| ~148.5 | Ar-C (Quaternary) |

| ~142.0 | Ar-C (Quaternary) |

| ~124.0 | Ar-CH |

| ~121.5 | Ar-CH |

| ~116.5 | Ar-CH |

| ~109.0 | Ar-CH |

| ~42.0 | N-CH₂ |

| ~31.0 | N-CH₂-CH₂ |

| ~20.0 | N-CH₂-CH₂-CH₂ |

| ~13.8 | CH₃ |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=N Stretch (Benzoxazole) |

| ~1580 | Medium | C=C Stretch (Aromatic) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1240 | Strong | C-O-C Stretch (Asymmetric) |

| ~740 | Strong | C-H Bend (Ortho-disubstituted aromatic) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [M - C₃H₇]⁺ |

| 133 | High | [M - C₄H₉]⁺ |

| 118 | Moderate | [Benzoxazole]⁺ fragment |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-Benzoxazolamine, n-butyl- are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of 2-Benzoxazolamine, n-butyl-.

Materials:

-

2-Benzoxazolamine, n-butyl- (sample)

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and glassware

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Benzoxazolamine, n-butyl- in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual CDCl₃ signal (77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Benzoxazolamine, n-butyl-.

Materials:

-

2-Benzoxazolamine, n-butyl- (sample)

-

Potassium Bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Benzoxazolamine, n-butyl- with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Benzoxazolamine, n-butyl-.

Materials:

-

2-Benzoxazolamine, n-butyl- (sample)

-

Methanol or another suitable volatile solvent

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe MS system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol.

-

GC-MS Method:

-

Injection: Inject 1 µL of the sample solution into the GC.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set a temperature program to ensure the elution of the compound (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).

-

MS Conditions: Set the ion source to Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

-

-

Direct Insertion Probe Method:

-

Place a small amount of the solid sample or a drop of the concentrated solution onto the probe tip.

-

Insert the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample.

-

Acquire mass spectra over the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 2-Benzoxazolamine, n-butyl-.

Logical Relationship of Spectroscopic Techniques for Structure Elucidation

Caption: Interrelation of spectroscopic data for structural confirmation.

Application Note: Chromatographic Separation of N-Butyl-2-Benzoxazolamine Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-butyl-2-benzoxazolamine is a substituted benzoxazole derivative. The benzoxazole core is a key structural motif in many biologically active compounds, and the development of robust analytical methods for the separation and quantification of its derivatives is crucial in pharmaceutical research and development. This application note provides a detailed protocol for the chromatographic separation of n-butyl-2-benzoxazolamine from its potential isomers using High-Performance Liquid Chromatography (HPLC). The method is designed to be applicable for purity assessment, isomeric impurity profiling, and quality control during drug development.